molecular formula C18H17N3O3 B4754294 2-(3-ethyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)-N-phenylacetamide

2-(3-ethyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)-N-phenylacetamide

Cat. No. B4754294
M. Wt: 323.3 g/mol
InChI Key: VEXGAGDIWIDUFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-ethyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)-N-phenylacetamide, also known as EDDQ, is a synthetic compound that has been studied extensively for its potential applications in scientific research. EDDQ is a quinazolinone derivative and has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

The mechanism of action of 2-(3-ethyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)-N-phenylacetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. 2-(3-ethyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)-N-phenylacetamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(3-ethyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)-N-phenylacetamide has been shown to have various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and act as a fluorescent probe for the detection of proteins and nucleic acids. 2-(3-ethyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)-N-phenylacetamide has also been shown to have antioxidant properties and to inhibit the activity of various enzymes and proteins involved in cellular processes.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(3-ethyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)-N-phenylacetamide in lab experiments include its potential as a fluorescent probe for the detection of proteins and nucleic acids, its ability to inhibit the growth of cancer cells, and its antioxidant properties. The limitations of using 2-(3-ethyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)-N-phenylacetamide in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential applications.

Future Directions

There are several potential future directions for research related to 2-(3-ethyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)-N-phenylacetamide, including its use as an anticancer agent, its potential as a fluorescent probe for the detection of proteins and nucleic acids, and its ability to inhibit the activity of various enzymes and proteins involved in cellular processes. Further studies are needed to fully understand the mechanism of action of 2-(3-ethyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)-N-phenylacetamide and its potential applications in scientific research.

Scientific Research Applications

2-(3-ethyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)-N-phenylacetamide has been studied for its potential applications in scientific research, including its use as a fluorescent probe for the detection of proteins and nucleic acids. 2-(3-ethyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)-N-phenylacetamide has also been used in various studies related to cancer research, including its potential as an anticancer agent and its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

2-(3-ethyl-2,4-dioxoquinazolin-1-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-2-20-17(23)14-10-6-7-11-15(14)21(18(20)24)12-16(22)19-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXGAGDIWIDUFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-phenylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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